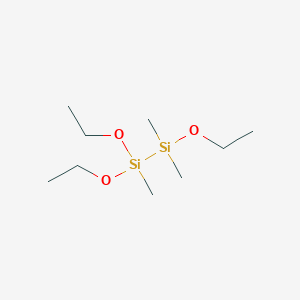
Diethyl (3-methylanilino)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-methylanilino)propanedioate, also known as MAPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Diethyl (3-methylanilino)propanedioate is not fully understood. However, it is believed that Diethyl (3-methylanilino)propanedioate exerts its biological effects through the modulation of various signaling pathways. Diethyl (3-methylanilino)propanedioate has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Diethyl (3-methylanilino)propanedioate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its antioxidant and anti-inflammatory properties. Diethyl (3-methylanilino)propanedioate has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, Diethyl (3-methylanilino)propanedioate has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl (3-methylanilino)propanedioate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Diethyl (3-methylanilino)propanedioate also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Direcciones Futuras
There are several future directions for research on Diethyl (3-methylanilino)propanedioate. One potential direction is the development of new materials using Diethyl (3-methylanilino)propanedioate as a building block. Another potential direction is the investigation of Diethyl (3-methylanilino)propanedioate's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl (3-methylanilino)propanedioate and its potential applications in various fields of scientific research.
In conclusion, Diethyl (3-methylanilino)propanedioate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the mechanism of action of Diethyl (3-methylanilino)propanedioate and its potential applications in various fields of scientific research.
Métodos De Síntesis
Diethyl (3-methylanilino)propanedioate can be synthesized through a multistep process involving the reaction of 3-methylaniline with ethyl acetoacetate, followed by the addition of diethyl malonate. The resulting product can be purified through recrystallization and column chromatography. This synthesis method has been optimized to improve the yield and purity of Diethyl (3-methylanilino)propanedioate.
Aplicaciones Científicas De Investigación
Diethyl (3-methylanilino)propanedioate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Diethyl (3-methylanilino)propanedioate has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, Diethyl (3-methylanilino)propanedioate has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs.
Propiedades
Número CAS |
17033-61-3 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
diethyl 2-(3-methylanilino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3 |
Clave InChI |
UEFYOXRABYKYLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
Otros números CAS |
17033-61-3 |
Sinónimos |
diethyl 2-[(3-methylphenyl)amino]propanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



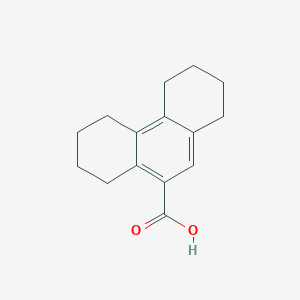


![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)


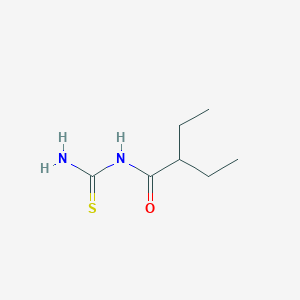
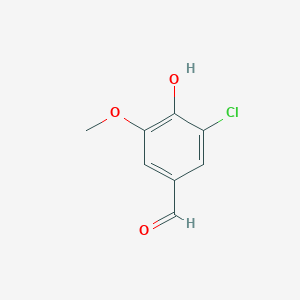
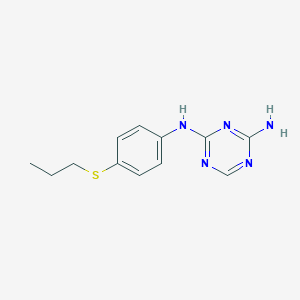
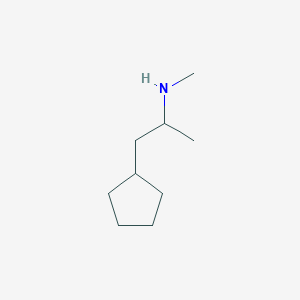
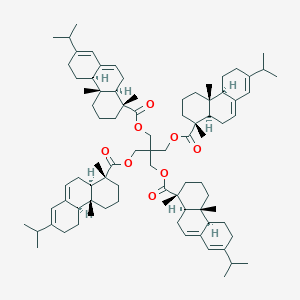
![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
